![molecular formula C16H16ClNO6S B3469284 N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide](/img/structure/B3469284.png)
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide
Overview
Description
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[1,3]dioxole moiety, a chlorinated aromatic ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of catechol with dichloromethane under basic conditions to form the benzo[1,3]dioxole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and sulfuric acid are often employed for nucleophilic and electrophilic substitutions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Benzo[1,3]dioxol-5-ylmethyl-N-(2,2-diethoxy-ethyl)-4-methyl-benzenesulfonamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Another related compound with potential antitumor activities.
Uniqueness
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with sulfonamide groups. The synthesis pathways often utilize various reagents and conditions to yield the desired product while ensuring high purity and yield.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Notably, studies have shown that derivatives containing the benzo[1,3]dioxole moiety exhibit significant cytotoxic effects. For instance:
- Cell Lines Tested : Commonly tested cell lines include HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : In one study, compounds similar to this compound showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, compared to 7.46 µM for doxorubicin, a standard chemotherapy drug .
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : It promotes apoptosis in cancer cells as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Mitochondrial Pathway Modulation : The compound affects proteins involved in the mitochondrial apoptosis pathway, including Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
Structural Feature | Impact on Activity |
---|---|
Benzo[1,3]dioxole Moiety | Enhances cytotoxicity against cancer cells |
Sulfonamide Group | Increases solubility and bioavailability |
Chlorine Substituent | Modulates receptor interactions |
Dimethoxy Groups | Potentially enhances binding affinity |
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the benzo[1,3]dioxole structure:
- Study on Thiourea Derivatives : Researchers synthesized thiourea derivatives incorporating benzo[1,3]dioxole moieties and tested them against multiple cancer cell lines. The results indicated significant anticancer activity with some compounds outperforming established drugs .
- Capsaicin Analogue Research : A study investigated an analogue of capsaicin featuring a benzo[1,3]dioxole structure. This compound showed notable cytotoxicity against MCF7 cells with an IC50 value of 32 µM .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-21-13-7-16(15(22-2)6-11(13)17)25(19,20)18-8-10-3-4-12-14(5-10)24-9-23-12/h3-7,18H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVIUHLOAVPGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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